Compound Description: PSNCBAM-1 is a known allosteric modulator of the cannabinoid CB1 receptor. [] Studies have shown it to increase the specific binding of the agonist [3H]CP55,940, indicative of its allosteric modulation properties. [] Additionally, PSNCBAM-1 dose-dependently reduces the Emax of the agonist curve in CB1 calcium mobilization assays, confirming its classification as a negative allosteric modulator. []
Relevance: This compound shares a very similar core structure with 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea. The primary difference lies in the substitution at the 2-position of the pyridine ring. PSNCBAM-1 bears a pyrrolidin-1-yl group at this position, whereas the target compound has a dimethylamino group. This difference highlights the importance of exploring diverse amine substituents at this position for potential modulation of biological activity. []
Compound Description: GDC-0449 acts as a potent and selective Hedgehog (Hh) signaling pathway inhibitor. [] It demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and metabolic stability. [] GDC-0449 is currently undergoing Phase II clinical trials for various cancer treatments. []
Relevance: While not structurally identical, GDC-0449 shares a key pharmacophore with 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea. Both compounds possess a 4-chloro-3-(pyridin-2-yl)phenyl moiety. [] This shared substructure suggests potential interest in exploring similar chemical space for developing novel therapeutics targeting different biological pathways.
Compound Description: N70 is a thienopyridine-based inhibitor exhibiting αKG-competitive inhibition against KDM5A, a histone H3 lysine 4 demethylase. [] Its inhibitory activity can be reversed by increasing αKG concentrations, suggesting a competitive binding mechanism. []
Relevance: Although N70 belongs to a different chemical class than 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea, its structure presents an interesting comparison point. Both compounds feature a central aromatic ring (phenyl in the target compound, thienopyridine in N70) substituted with a nitrogen-containing heterocycle (pyridine in the target compound, piperidine in N70) linked via a spacer. [] This comparison highlights the potential of modifying core structures and linker groups while maintaining similar spatial arrangements of key pharmacophores for modulating biological activity.
Compound Description: This compound is a potent inhibitor of KDR kinase with an IC50 value of 0.0689 µM. [] The compound's structure represents a promising starting point for further development and optimization of novel KDR kinase inhibitors. []
Relevance: This compound shares a significant structural similarity with 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea, particularly the 1-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety. [] The presence of a trifluoromethyl group on the phenyl ring, alongside the chloro substituent and urea linker, suggests these structural elements are important for biological activity, potentially against KDR kinase. Investigating modifications within the pyridine and quinoline moieties might yield valuable insights into structure-activity relationships within this class of compounds.
Compound Description: Compound 7i displays potent antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines, surpassing the potency of the positive control. [] Mechanistic studies reveal that 7i induces apoptosis in A549 cells and arrests the cell cycle at the G1 phase. [] These findings highlight the potential of this compound as a lead structure for developing new antiproliferative agents. []
Compound Description: Compound 7n acts as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] This compound demonstrates a favorable CNS MPO score and different physicochemical properties compared to its predecessor, TP0439150. [] In vivo studies show that 7n effectively increases the cerebrospinal fluid (CSF) concentration of glycine in rats, suggesting potential therapeutic application in CNS disorders. []
Relevance: Though structurally distinct from 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea, compound 7n offers a valuable comparison. Both compounds incorporate a trifluoromethoxy or trifluoromethyl group on an aromatic ring (phenyl in 7n, pyridine in the target compound). [] This shared feature suggests that incorporating these groups may contribute to biological activity, albeit targeting different biological targets. Examining the influence of these groups on physicochemical properties and target engagement could be insightful.
Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist with an ED50 of 2.3 mg/kg in rats. [] It exhibits favorable pharmacokinetic properties, including high oral bioavailability, low-moderate clearance in preclinical species, and an acceptable safety margin. [] Notably, JNJ 54166060 acts as a regioselective inhibitor of midazolam CYP3A metabolism, highlighting its unique CYP profile. []
Relevance: While JNJ 54166060 belongs to a different structural class than 1-(4-Chlorophenyl)-3-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]urea, it shares a common structural element – a 2-chloro-3-(trifluoromethyl)phenyl moiety. [] This similarity suggests that this particular moiety may contribute to binding affinity and selectivity for various targets, including the P2X7 receptor. Investigating how this structural element influences interactions with different biological targets could reveal valuable information for drug design.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.